Lepadin E

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lepadin E is a natural product found in Didemnum with data available.

Applications De Recherche Scientifique

In Vitro Studies

In vitro studies have demonstrated that Lepadin E has potent effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (melanoma) | 45.5 ± 4.0 | Induces G2/M phase arrest |

| HCT116 (colon) | 22.9 ± 4.0 | Promotes ROS accumulation |

| C2C12 (myoblast) | Not specified | Cytotoxic effects observed |

These findings indicate that this compound is comparable to established chemotherapeutic agents like doxorubicin and 5-fluorouracil in terms of potency .

In Vivo Studies

Animal studies have confirmed the efficacy of this compound in suppressing tumor growth with minimal toxicity to normal tissues. Specifically, Lepadin H, closely related to this compound, demonstrated significant antitumor activity in melanoma models without causing harm to surrounding healthy organs .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- A study published in Organic Letters reported that this compound effectively induces ferroptosis in human cancer cells, supporting its development as a novel anticancer agent .

- Another research article detailed the cytotoxic effects of Lepadin A (a related compound), showing similar mechanisms that can be extrapolated to this compound due to their structural similarities .

- Insights into the structure-activity relationship have indicated that specific functional groups on this compound are crucial for its cytotoxic activity, paving the way for further optimization in drug development .

Analyse Des Réactions Chimiques

Ferroptosis Induction via p53-SLC7A11-GPX4 Pathway

Lepadin E promotes ferroptosis, a non-apoptotic cell death mechanism, through redox dysregulation and lipid peroxidation. Key findings include:

This activity is linked to its ability to destabilize the cystine/glutamate antiporter system (System Xc⁻), which is critical for glutathione synthesis and oxidative defense .

Structural Activity Relationships (SAR)

While synthetic routes for this compound are not explicitly published, insights can be extrapolated from related lepadins:

-

Core Structure : Decahydroquinoline backbone with a functionalized alkyl side chain (C10–C15) .

-

Key Functional Groups :

In Vivo Antitumor Efficacy

This compound’s derivative, Lepadin H, demonstrated 85% tumor growth inhibition in xenograft models with minimal toxicity to healthy tissues . This suggests shared pharmacokinetic properties within the lepadin family.

Comparative Cytotoxicity

This compound’s cytotoxicity profile aligns with other lepadins but shows enhanced selectivity:

| Compound | EC₅₀ (μM) | Cancer Cell Line Tested | Source |

|---|---|---|---|

| This compound | 8.0 | Melanoma (A375) | |

| Lepadin A | 1.6 | Melanoma (A2058) | |

| Doxorubicin | 2.0 | Melanoma (A2058) |

Reactive Oxygen Species (ROS) Modulation

This compound increases mitochondrial ROS by disrupting electron transport chain complexes , validated by:

Synthetic Analogues and Derivatives

Though this compound’s total synthesis is unreported, methods for related lepadins involve:

-

Intramolecular Acylnitroso Diels-Alder Reactions : Used for decahydroquinoline core assembly .

-

Suzuki Cross-Coupling : For side-chain functionalization (e.g., octadienyl groups) .

Unresolved Questions and Research Gaps

-

Exact synthetic pathway for this compound.

-

Role of side-chain hydroxylation in ferroptosis specificity.

-

Pharmacokinetic optimization to enhance bioavailability.

Propriétés

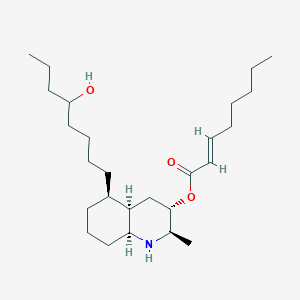

Formule moléculaire |

C26H47NO3 |

|---|---|

Poids moléculaire |

421.7 g/mol |

Nom IUPAC |

[(2R,3S,4aR,5R,8aS)-5-(5-hydroxyoctyl)-2-methyl-1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-3-yl] (E)-oct-2-enoate |

InChI |

InChI=1S/C26H47NO3/c1-4-6-7-8-9-18-26(29)30-25-19-23-21(14-10-11-16-22(28)13-5-2)15-12-17-24(23)27-20(25)3/h9,18,20-25,27-28H,4-8,10-17,19H2,1-3H3/b18-9+/t20-,21-,22?,23-,24+,25+/m1/s1 |

Clé InChI |

QNAATLGQMSSVEO-CJHSMMPESA-N |

SMILES isomérique |

CCCCC/C=C/C(=O)O[C@H]1C[C@@H]2[C@@H](CCC[C@@H]2N[C@@H]1C)CCCCC(CCC)O |

SMILES canonique |

CCCCCC=CC(=O)OC1CC2C(CCCC2NC1C)CCCCC(CCC)O |

Synonymes |

decahydro-3-hydroxy-5-(5'-hydroxyoctyl)-2-methyl-3-quinolinyl ester 2''-octenoic acid lepadin E |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.